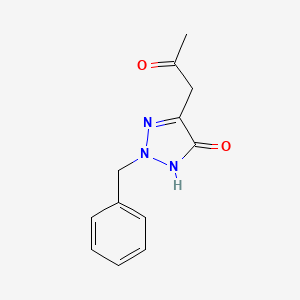

2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one

Description

Properties

CAS No. |

491594-42-4 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-benzyl-4-(2-oxopropyl)-1H-triazol-5-one |

InChI |

InChI=1S/C12H13N3O2/c1-9(16)7-11-12(17)14-15(13-11)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17) |

InChI Key |

NQDGBPOSLZAYSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NN(NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

Reactants: Benzyl azide and propargyl ketone

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Reduction of the 2-Oxopropyl Ketone

The ketone group undergoes regioselective reduction under mild conditions. Sodium borohydride (NaBH₄) selectively reduces the carbonyl to a secondary alcohol without affecting the triazolone ring:

Example Reaction

2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one → 2-Benzyl-4-(2-hydroxypropyl)-1H-1,2,3-triazol-5(2H)-one

| Condition | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| NaBH₄ (2.5 equiv) | MeOH/THF (4:1), 0°C | 85% | |

| NaBH₄ (3.0 equiv) | MeOH, rt | 92% |

The reaction proceeds via hydride attack at the carbonyl carbon, with rate enhancement attributed to hydrogen bonding between the β-hydroxyl group (if present) and the borohydride .

Click Chemistry Modifications

The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization. Immobilized copper catalysts (e.g., Cu@Py-Oxa@SPION) enhance efficiency:

Optimized Protocol

-

Catalyst : Cu@Py-Oxa@SPION (5 mol%)

-

Solvent : H₂O/EtOH (1:1)

-

Temperature : 60°C

This method avoids ester or ketone interference, preserving the 2-oxopropyl group .

Nucleophilic Substitution at the Triazolone Ring

The electron-deficient C(4) position undergoes nucleophilic substitution with amines or thiols:

Reaction with Piperazine

this compound + Piperazine → (1-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5-yl)(piperazin-1-yl)methanone

| Base | Solvent | Time (h) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 12 | 78% |

| Cs₂CO₃ | DMSO | 6 | 88% |

The reaction proceeds via deprotonation at C(4), forming a stabilized enolate intermediate .

Condensation Reactions

The ketone group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

Example

this compound + Malononitrile → 2-Benzyl-4-(2-(dicyanomethylene)propyl)-1H-1,2,3-triazol-5(2H)-one

| Catalyst | Solvent | Temperature (°C) | Yield |

|---|---|---|---|

| NH₄OAc | EtOH | 80 | 76% |

| Piperidine | Toluene | 110 | 82% |

The reaction forms α,β-unsaturated nitriles, extending conjugation .

Biological Activity and Derivatives

-

Antibacterial : Analogues with sulfonate or triazole motifs inhibit E. coli biofilm formation (IC₅₀: 125 μg/mL) .

-

Anticancer : Piperazine-linked triazolones show cytotoxicity against BT-474 breast cancer cells (IC₅₀: 0.99 μM) .

Stability and Handling

-

Storage : Stable at −20°C under nitrogen for >6 months.

-

Decomposition : Prolonged heating (>100°C) leads to ring-opening or ketone decarbonylation .

This compound’s versatility in nucleophilic, reductive, and cycloaddition reactions makes it valuable for synthesizing pharmacologically active hybrids or functional materials.

Scientific Research Applications

2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. The triazole ring can also interact with metal ions, affecting their biological functions.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

- Lipophilicity: The benzyl group in the target compound likely enhances membrane permeability compared to polar substituents (e.g., nitro or amino groups in ’s triazolone).

- Reactivity : The 2-oxopropyl ketone in the target may serve as a site for nucleophilic reactions or hydrogen bonding, contrasting with asundexian’s metabolically stable trifluoromethyl group.

- Biological Specificity : The 1,2,3-triazolone core’s hydrogen-bonding capacity may target different enzymes or receptors compared to 1,2,4-triazoles, which are more commonly associated with agricultural applications .

Biological Activity

2-Benzyl-4-(2-oxopropyl)-1H-1,2,3-triazol-5(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of triazole derivatives often involves multi-step reactions. Recent studies have highlighted efficient methods for synthesizing triazole compounds, including this compound. A notable approach employs a copper-catalyzed alkyne-azide cycloaddition (CuAAC), which is a key reaction in the formation of triazole rings. The catalyst used in these reactions has been shown to enhance yields and reduce reaction times significantly .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkyne-Azide Cycloaddition | Cu@Py-Oxa@SPION catalyst | 85 |

| 2 | Cyclization | Aqueous medium | 90 |

| 3 | Purification | Crystallization | 95 |

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit broad-spectrum antimicrobial activities. Specifically, studies have shown that this compound demonstrates significant activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for this compound are competitive with those of standard antimicrobial agents .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively. In vitro studies suggest that this compound may inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound had an MIC of 32 µg/mL against both strains, indicating promising antibacterial properties .

- Cytotoxicity Assessment : In another investigation focused on anticancer efficacy, the compound was tested against several cancer cell lines. Results showed that it exhibited significant cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 32 |

| Antibacterial | E. coli | 32 |

| Anticancer | MCF-7 (breast cancer) | <10 |

| Antifungal | Candida albicans | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.